2,6-Dibrom-4-(1,3,4-Oxadiazol-2-yl)phenol
Übersicht
Beschreibung
2,6-Dibromo-4-(1,3,4-oxadiazol-2-yl)phenol is a heterocyclic compound that contains both bromine and oxadiazole functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the oxadiazole ring imparts unique chemical properties, making it a valuable building block for the synthesis of more complex molecules.
Wissenschaftliche Forschungsanwendungen
2,6-Dibromo-4-(1,3,4-oxadiazol-2-yl)phenol has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of potential pharmaceutical agents, particularly those with antimicrobial and anticancer properties.
Materials Science: Employed in the development of novel polymers and materials with unique electronic and optical properties.
Biological Studies: Investigated for its antioxidant properties and potential to inhibit enzymes involved in oxidative stress .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-4-(1,3,4-oxadiazol-2-yl)phenol typically involves the reaction of 2,6-dibromophenol with a suitable oxadiazole precursor. One common method is the cyclization of hydrazides with carboxylic acids in the presence of dehydrating agents like phosphorus oxychloride (POCl3). The reaction conditions often require heating and an inert atmosphere to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for 2,6-Dibromo-4-(1,3,4-oxadiazol-2-yl)phenol are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring proper handling of hazardous reagents like POCl3.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Dibromo-4-(1,3,4-oxadiazol-2-yl)phenol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The phenolic group can be oxidized to quinones or reduced to corresponding hydroquinones.
Cyclization Reactions: The oxadiazole ring can participate in further cyclization reactions to form more complex heterocycles
Common Reagents and Conditions
Substitution: Nucleophiles like amines, thiols, and alkoxides under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
Substituted Phenols: Resulting from nucleophilic substitution.
Quinones and Hydroquinones: From oxidation and reduction reactions.
Complex Heterocycles: From further cyclization reactions
Wirkmechanismus
The mechanism of action of 2,6-Dibromo-4-(1,3,4-oxadiazol-2-yl)phenol involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes like cyclooxygenase and lipoxygenase, which are involved in inflammatory processes.
Antioxidant Activity: It can scavenge free radicals and reduce oxidative stress in biological systems
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Dibromo-4-(5-aryl-1,3,4-oxadiazol-2-yl)phenols: These compounds share the oxadiazole and bromophenol moieties but differ in the aryl substituents.
1,3,4-Oxadiazole Derivatives: Compounds like 2,5-disubstituted-1,3,4-oxadiazoles have similar core structures but different substituents .
Uniqueness
2,6-Dibromo-4-(1,3,4-oxadiazol-2-yl)phenol is unique due to the specific positioning of the bromine atoms and the oxadiazole ring, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted synthesis and research applications .
Eigenschaften
IUPAC Name |
2,6-dibromo-4-(1,3,4-oxadiazol-2-yl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2N2O2/c9-5-1-4(2-6(10)7(5)13)8-12-11-3-14-8/h1-3,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RICXGHBRPDGRQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)O)Br)C2=NN=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70420812 | |
Record name | 2,6-dibromo-4-(1,3,4-oxadiazol-2-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70420812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
259132-20-2 | |
Record name | 2,6-dibromo-4-(1,3,4-oxadiazol-2-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70420812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.